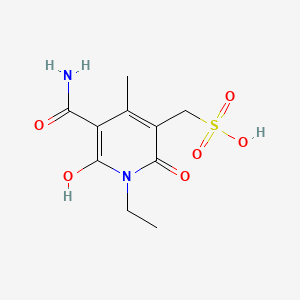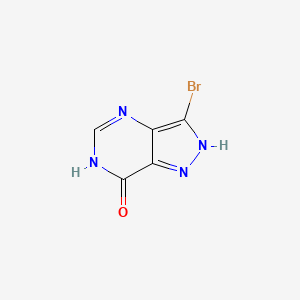![molecular formula C15H11N3O B1497210 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one](/img/structure/B1497210.png)
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one is a heterocyclic compound with the molecular formula C15H11N3O and a molecular weight of 249.27 g/mol. This compound features a complex structure with multiple aromatic rings, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
The synthesis of 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one typically involves multi-step reactions starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrimido[1,2-a]benzimidazoles, which are structurally related, involves the use of carboxylic acid derivatives and other reagents . Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or silver oxide, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used. Common reagents include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Compounds with similar structures have shown antiviral and anticancer properties, suggesting potential medical applications.
Industry: It can be used in the development of new materials with specific properties, such as optoelectronic devices.
Mécanisme D'action
The mechanism of action of 8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, altering the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the observed effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
8-Methyl-1H-pyrimido[4,5-a]carbazol-2(11H)-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also have aromatic ring systems and are known for their diverse biological activities.
Carbazole derivatives: These compounds are used in optoelectronic applications and have similar chemical properties.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H11N3O |
|---|---|
Poids moléculaire |
249.27 g/mol |
Nom IUPAC |
8-methyl-1,3-dihydropyrimido[4,5-a]carbazol-2-one |
InChI |
InChI=1S/C15H11N3O/c1-8-2-5-12-11(6-8)10-4-3-9-7-16-15(19)18-13(9)14(10)17-12/h2-7H,1H3,(H2,16,18,19) |
Clé InChI |
SRGIYHDAYZDXQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C3C=CC4=CNC(=O)NC4=C3N=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 5-[[4-(acetylamino)phenyl]azo]-2-hydroxy-, monosodium salt](/img/structure/B1497134.png)
![Tripotassium;disodium;5-amino-3-[[5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-6-[(2,5-disulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B1497135.png)

![2-Naphthalenol, 1-[(2-hydroxy-3,5-dinitrophenyl)azo]-](/img/structure/B1497140.png)


![Azanium;bis[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1497145.png)


![Ethyl 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1497152.png)
![[3-(6-oxo-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)phenyl] acetate](/img/structure/B1497155.png)
![Ethyl 4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B1497157.png)

